molecular formula C23H21N7O2 B2999283 3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1257551-46-4

3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2999283
CAS No.: 1257551-46-4
M. Wt: 427.468
InChI Key: OYBZEKYTSNLDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl group connected to a piperazine ring. The piperazine moiety is further functionalized with a 6-(pyridin-2-yl)pyridazin-3-yl group, introducing a bicyclic heteroaromatic system.

Properties

IUPAC Name

3-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2/c31-22(15-30-16-25-18-6-2-1-5-17(18)23(30)32)29-13-11-28(12-14-29)21-9-8-20(26-27-21)19-7-3-4-10-24-19/h1-10,16H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBZEKYTSNLDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs and their properties:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight Observed Activity Reference
Target Compound Quinazolin-4(3H)-one 2-oxoethyl-piperazine-pyridazine-pyridine C23H21N7O2* 451.47* N/A (Inferred kinase/CNS) -
z5 () Quinazolin-4(3H)-one 6-chloro, 3,8-dimethyl, 2-(4-iodophenoxy)pyridin-3-yl C21H16ClIN4O2 562.7 Biological activity (unspecified)
Compounds 230–232 () Quinazolin-4(3H)-one Oxadiazole-sulfanylmethyl, arylideneamino, azetidinone/thiazolidinone Varies ~500–550 Anti-inflammatory (16.3–36.3% edema inhibition at 50 mg/kg)
2-Pyridyl derivatives () Quinazolin-4(3H)-one 2-pyridyl, aryl/alkyl groups Varies ~300–400 Anti-inflammatory, analgesic (COX-2 inhibition)
CAS 134337-04-5 () Oxazolo[4,5-b]pyridin-2(3H)-one Piperazine-phenoxyphenyl C24H24N4O3 416.47 N/A (Synthetic intermediate)
CAS 1798679-68-1 () Quinazolin-4(3H)-one Piperidinyl-methylpyran C21H21N3O5 395.4 N/A (Structural analog)
CAS 1251613-75-8 () Triazolo[4,3-b]pyridazin-3(2H)-one 4-chlorophenyl, 2-oxoethyl-phenylpiperazine C23H21ClN6O2 448.9 N/A (Kinase-targeted design)

*Inferred based on structural similarity to .

Key Structural and Functional Differences

  • Piperazine Linker Modifications: The target compound’s piperazine is substituted with pyridazine-pyridine, distinct from phenoxyphenyl () or phenylpiperazine (). In CAS 1251613-75-8 (), the triazolopyridazinone core replaces quinazolinone, likely altering solubility and target selectivity .
  • Quinazolinone Core Substitutions: The 2-oxoethyl group in the target compound is conserved in but absent in ’s phenoxy-pyridin-3-yl substitution. The chloro and methyl groups in z5 () may enhance metabolic stability . compounds incorporate oxadiazole-thioethers and β-lactam/thiazolidinone moieties, broadening anti-inflammatory efficacy through dual mechanisms .
  • Pharmacological Implications: The pyridazine-pyridine system in the target compound may confer kinase inhibition (e.g., JAK/STAT pathways) compared to COX-2 inhibition in 2-pyridyl derivatives () .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one?

Methodological Answer:
The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step reactions. A plausible route for this compound includes:

Core formation : Condensation of anthranilic acid derivatives with urea or thiourea to form the quinazolinone core.

Piperazine linkage : Reaction of the quinazolinone intermediate with a bromoethyl ketone derivative, followed by nucleophilic substitution with 4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazine.

Oxo-group introduction : Oxidation of the ethyl group using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Key solvents (e.g., DMF, acetic acid) and catalysts (e.g., Pd for coupling reactions) should be optimized for yield .

Basic: How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and piperazine/pyridazine N-H/N-C vibrations .
  • NMR :
    • ¹H NMR : Look for quinazolinone aromatic protons (δ 7.5–8.5 ppm) and piperazine/pyridazine CH₂/CH groups (δ 2.5–4.0 ppm).
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~160 ppm) and heteroaromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antitumor screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence-based kinase assays, referencing structurally similar quinazolinone derivatives .
  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition using ELISA kits or prostaglandin E₂ (PGE₂) production assays .

Advanced: How can contradictory results in biological activity between similar derivatives be resolved?

Methodological Answer:
Contradictions may arise from:

  • Structural variations : Compare substituent effects (e.g., pyridazine vs. pyridine) using molecular docking to assess binding affinity differences .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Metabolic stability : Perform liver microsome studies to evaluate if metabolites influence activity .
  • Dose-response curves : Use non-linear regression models (e.g., GraphPad Prism) to ensure accurate IC₅₀ comparisons .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., HCl salts) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridazine ring to reduce CYP450-mediated degradation .
  • Plasma protein binding : Measure binding affinity via equilibrium dialysis and modify lipophilicity (logP) through substituent adjustments .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Core modifications : Synthesize analogs with pyrimidine or triazole replacements for the quinazolinone core and compare activity .
  • Substituent variation : Test alkyl vs. aryl groups on the piperazine ring to assess steric/electronic effects on target binding .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions (e.g., pyridazine N-atoms) .

Advanced: What analytical methods resolve impurities observed during synthesis?

Methodological Answer:

  • HPLC-MS : Identify impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and gradient elution .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts.
  • Column chromatography : Use silica gel with ethyl acetate/hexane mixtures for challenging separations .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.